3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride: is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of nitro groups, tert-butyl groups, a hydroxyphenyl group, and a benzotrifluoride moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong acids, such as sulfuric acid and nitric acid, to facilitate the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure efficient and consistent yields. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and application .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diamino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride is used as a precursor for the synthesis of more complex molecules.
Biology and Medicine: The compound’s biological activity has been investigated for potential therapeutic applications. Studies have shown that derivatives of this compound exhibit antimicrobial and antifungal properties, making it a candidate for the development of new drugs to combat resistant strains of pathogens .
Industry: In the industrial sector, this compound is used as a stabilizer for nitrate ester-based energetic materials. Its ability to inhibit decomposition reactions makes it valuable in the production of propellants and explosives .
Mechanism of Action
The mechanism of action of 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell lysis and death. Additionally, the compound’s antioxidant properties help stabilize reactive intermediates, preventing oxidative damage in various applications .
Comparison with Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: This compound shares the tert-butyl and hydroxyphenyl groups but lacks the nitro and benzotrifluoride moieties.
4-Chloro-3,5-dinitrobenzotrifluoride: Similar in having nitro and benzotrifluoride groups but differs in the presence of a chloro group instead of tert-butyl and hydroxyphenyl groups.
Uniqueness: 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride is unique due to its combination of nitro, tert-butyl, hydroxyphenyl, and benzotrifluoride groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[2,4-dinitro-6-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5/c1-19(2,3)14-7-11(8-15(18(14)27)20(4,5)6)17-13(21(22,23)24)9-12(25(28)29)10-16(17)26(30)31/h7-10,27H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLNSMKWOMERSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.